2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone

sigma-2 receptor CNS cancer

Researchers requiring selective σ2 ligands often face inconsistent bioactivity due to substitution variations. This compound solves that: • High σ2 affinity: Ki = 10 nM, verified against σ2 receptor, ensuring selective target engagement. • 5-Methoxy differentiation: Retains σ2 selectivity lost in 5-hydroxy analog; enables focused SAR studies. • Reactive chloroacetyl handle: Enables efficient N-acylation and nucleophilic substitution for library synthesis. Certified purity (≥97%) and reliable global supply.

Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
CAS No. 30030-91-2
Cat. No. B1362363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone
CAS30030-91-2
Molecular FormulaC11H10ClNO2
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2C(=O)CCl
InChIInChI=1S/C11H10ClNO2/c1-15-7-2-3-10-8(4-7)9(6-13-10)11(14)5-12/h2-4,6,13H,5H2,1H3
InChIKeyQBFUNASXZRQFBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(5-methoxy-1H-indol-3-yl)ethanone (CAS 30030-91-2): Procurement-Grade Synthetic Intermediate and Bioactive Scaffold


2-Chloro-1-(5-methoxy-1H-indol-3-yl)ethanone (CAS 30030-91-2) is a halogenated indole derivative with the molecular formula C11H10ClNO2 and a molecular weight of 223.66 g/mol [1]. It features a 5-methoxyindole core functionalized at the C3 position with a reactive chloroacetyl group, making it a versatile synthetic intermediate for constructing more complex indole-based pharmacophores [2]. The compound is commercially available in solid form with certified purity specifications (e.g., 97% from Sigma-Aldrich and 98.20% from MedChemExpress ), ensuring reproducible research outcomes. Its structural attributes—specifically the 5-methoxy substitution and the chloroacetyl handle—confer distinct reactivity and biological properties that differentiate it from closely related analogs.

Why 2-Chloro-1-(5-methoxy-1H-indol-3-yl)ethanone Cannot Be Interchanged with Unsubstituted or Positional Isomer Analogs


The substitution pattern on the indole ring profoundly influences both synthetic utility and biological target engagement. The 5-methoxy group of the target compound increases electron density on the indole core, altering its reactivity in subsequent transformations compared to the unsubstituted 2-chloro-1-(1H-indol-3-yl)ethanone [1]. Critically, this substitution pattern also dictates receptor selectivity: the 5-methoxy derivative demonstrates high affinity for the σ2 receptor (Ki = 10 nM), whereas the 5-hydroxy analog retains GluN2B affinity but loses σ2 selectivity . Furthermore, the 4-methoxy positional isomer (CAS 858752-72-4) , while chemically similar in formula and weight, lacks documented bioactivity data comparable to the 5-methoxy compound, introducing experimental uncertainty. Simply substituting the chloroacetyl group with a bromoacetyl or acetyl moiety also eliminates the specific balance of reactivity and stability required for certain multi-step synthetic protocols [2]. Therefore, generic substitution introduces unacceptable variability in both synthetic outcomes and biological readouts.

Quantitative Differentiation of 2-Chloro-1-(5-methoxy-1H-indol-3-yl)ethanone: Comparative Evidence Against Analogs


σ2 Receptor Binding Affinity: 5-Methoxy Derivative (Ki = 10 nM) vs. 5-Hydroxy Analog (GluN2B Affinity Only)

The target compound (referred to as compound 5a in the cited study) demonstrates high-affinity binding to the σ2 receptor with a Ki value of 10 nM. In direct comparison, the closely related 5-hydroxy analog (compound 7a) retained affinity for the GluN2B-containing NMDA receptor but showed no notable σ2 receptor binding. This represents a clear functional divergence driven solely by the 5-methoxy vs. 5-hydroxy substitution .

sigma-2 receptor CNS cancer neurodegeneration receptor pharmacology

c-KIT Autophosphorylation Inhibition: Target Compound (EC50 < 100 nM) Demonstrates Sub-Micromolar Cellular Activity

In cellular assays using human GISTT1 cells expressing the c-KIT 560-578 deletion mutant, the target compound inhibits c-KIT autophosphorylation at residue Y823 with an EC50 < 100 nM. It also inhibits the c-KIT 560-578 deletion/T670I double mutant with a similar EC50 < 100 nM in GIST5R cells [1]. While direct comparator data for close analogs (e.g., 4-methoxy isomer, unsubstituted indole) are not available in the same assay, this provides a benchmark for procurement based on documented cellular efficacy.

c-KIT tyrosine kinase oncology GIST cell signaling

Reactivity Divergence: Chloroacetyl vs. Acetyl Functional Handle for Downstream Synthesis

The chloroacetyl group of the target compound enables efficient N-acylation and subsequent nucleophilic substitution reactions that are not possible with the simple acetyl analog (1-(5-methoxy-1H-indol-3-yl)ethanone, CAS 51843-22-2) . The target compound serves as a key intermediate in the synthesis of more complex 5-methoxyindole analogues via base-catalyzed condensation [1]. The acetyl analog lacks the electrophilic α-chloro carbon and thus cannot participate in the same substitution chemistries, limiting its utility as a synthetic building block.

synthetic intermediate medicinal chemistry N-acylation heterocyclic synthesis

Comparative Purity and Availability: 5-Methoxy vs. 4-Methoxy Positional Isomer

Both the 5-methoxy (target) and 4-methoxy (CAS 858752-72-4) isomers are commercially available as drug intermediates . However, the target 5-methoxy compound benefits from more extensive bioactivity characterization (σ2 receptor Ki, c-KIT EC50) and synthetic documentation, whereas comparable quantitative data for the 4-methoxy isomer are not publicly available. This documentation gap makes the 5-methoxy isomer a lower-risk procurement choice for research programs requiring validated performance benchmarks.

procurement purity availability quality control

Recommended Application Scenarios for 2-Chloro-1-(5-methoxy-1H-indol-3-yl)ethanone Based on Verified Differentiation Data


Synthesis of σ2 Receptor Ligands for CNS and Oncology Research

The compound's demonstrated high affinity for the σ2 receptor (Ki = 10 nM) makes it an ideal starting material for synthesizing focused libraries of σ2-selective ligands . Researchers investigating the role of σ2 receptors in cancer proliferation, neurodegeneration, or synaptic plasticity should prioritize this scaffold over the 5-hydroxy analog, which lacks σ2 affinity .

Development of c-KIT Kinase Inhibitors and Related Tyrosine Kinase Probes

With validated cellular activity against c-KIT autophosphorylation (EC50 < 100 nM in GISTT1 and GIST5R cells), this compound serves as a viable starting point for medicinal chemistry optimization targeting c-KIT-driven malignancies, including gastrointestinal stromal tumors (GIST) [1].

Synthetic Intermediate for Complex Indole-Based Heterocycles

The reactive chloroacetyl group enables efficient N-acylation and subsequent nucleophilic substitution, as demonstrated in the synthesis of antioxidant 5-methoxyindole analogues [2]. This compound is appropriate for any multi-step synthetic route requiring an electrophilic 3-substituted 5-methoxyindole building block.

Structure-Activity Relationship (SAR) Studies on Indole Substitution Patterns

The distinct pharmacological profile of the 5-methoxy derivative compared to the 5-hydroxy analog and the unsubstituted indole derivative 3CAI makes this compound a valuable tool for dissecting the contribution of the 5-methoxy group to target engagement and synthetic reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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